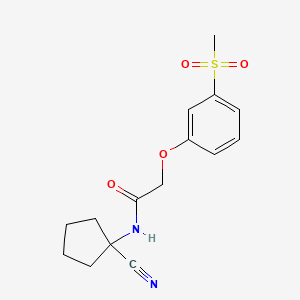
N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including regulation of blood flow, heart rate, and neurotransmitter release. CCPA has been found to have potential therapeutic applications in the treatment of cardiovascular diseases, as well as neurological disorders such as Parkinson's disease and epilepsy.
作用机制
CCPA acts as an agonist for the adenosine A1 receptor, binding to the receptor and activating downstream signaling pathways. Activation of the A1 receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in heart rate, blood pressure, and neurotransmitter release. CCPA has been found to have a high affinity for the A1 receptor, making it a potent activator of this pathway.
Biochemical and Physiological Effects
CCPA has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and neurotransmitter release. Studies have also shown that CCPA can have a protective effect on the heart, reducing the extent of damage caused by ischemia-reperfusion injury. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.
实验室实验的优点和局限性
CCPA has several advantages over other compounds used to study the adenosine A1 receptor. It has a high affinity for the receptor, making it a potent activator of downstream signaling pathways. In addition, CCPA is selective for the A1 receptor, meaning that it does not activate other adenosine receptors. However, CCPA also has some limitations. It is a synthetic compound that requires specialized equipment and expertise to synthesize, and it can be expensive to produce. In addition, CCPA has a short half-life, meaning that its effects are relatively short-lived.
未来方向
There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in the treatment of cardiovascular and neurological diseases. Studies have shown that CCPA has a protective effect on the heart, and it may have potential as a treatment for ischemic heart disease. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is the development of new compounds that are more potent and selective than CCPA, which could lead to the development of new treatments for a variety of diseases.
合成方法
CCPA can be synthesized using a multi-step process that involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclopentene, followed by the addition of acetic anhydride and subsequent hydrolysis to yield the final product. The synthesis of CCPA is a complex process that requires specialized equipment and expertise in synthetic chemistry.
科学研究应用
CCPA has been extensively used in scientific research to study the adenosine A1 receptor and its effects on various physiological processes. Studies have shown that CCPA can selectively activate the A1 receptor, leading to a decrease in heart rate, blood pressure, and neurotransmitter release. This makes CCPA a valuable tool for investigating the role of the A1 receptor in cardiovascular and neurological diseases.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-22(19,20)13-6-4-5-12(9-13)21-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRHBNSOFXQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2484769.png)
![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)
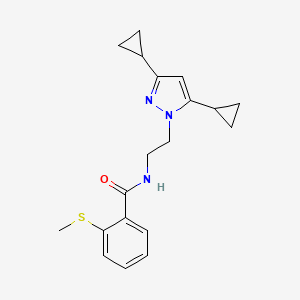
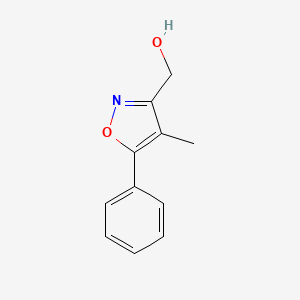
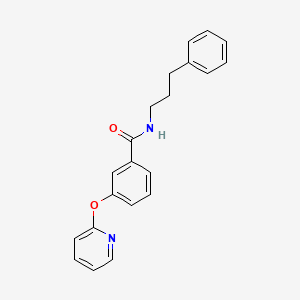
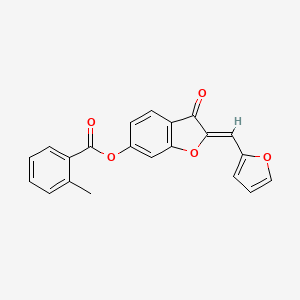
![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)
![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)
![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)
![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)
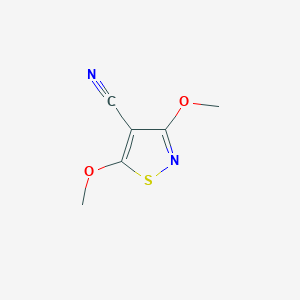
![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)